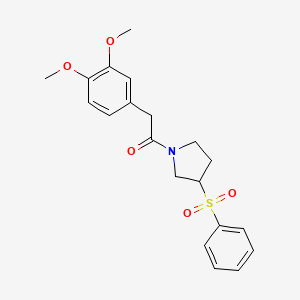![molecular formula C17H13N5O2 B2889331 2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile CAS No. 2415524-67-1](/img/structure/B2889331.png)
2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C17H13N5O2 and its molecular weight is 319.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including structures similar to the specified chemical, have been investigated for their antioxidant activities. These compounds were characterized by various spectral data and tested for their ability to act as antioxidants. This research suggests the potential use of such compounds in developing treatments or supplements aimed at combating oxidative stress-related diseases (Salem et al., 2015).
Antimicrobial Activity
Several studies have focused on the synthesis of pyrimidine derivatives and their subsequent evaluation for antimicrobial activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives synthesized through one-pot, multi-component reactions have been evaluated for their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013). Similarly, pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activities against fungi and bacteria, indicating their usefulness in creating new antibiotics or antifungal treatments (Mohammadi Ziarani et al., 2015).
Surface Active Properties
Research has also explored the surface-active properties of novel nonionic surfactants containing pyrimidines and related nitrogen heterocyclic ring systems. These studies have found that some compounds demonstrate antimicrobial activities comparable or superior to commercial antibiotics, suggesting their applicability in manufacturing drugs, pesticides, emulsifiers, and cosmetics, thus underscoring the versatility of pyrimidine derivatives in various industrial and pharmaceutical applications (El-Sayed, 2008).
Antitumor Activity
The cytotoxic and antimicrobial activities of novel heterocycles employing tetrahydropyrimidine derivatives have been assessed, revealing promising results in antitumor studies. Such findings indicate the potential for these compounds to be further developed and studied as cancer therapeutic agents (Ramadan et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition . The reaction involves initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the compound .
Pharmacokinetics
Its unique structure allows for various applications, including drug development and synthesis of novel organic compounds, suggesting potential bioavailability.
Result of Action
Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive activity, as well as acetylcholinesterase inhibition for the treatment of alzheimer’s disease .
Action Environment
It’s known that the compound is a versatile material used in scientific research, suggesting that it may be stable under various conditions.
Properties
IUPAC Name |
2-(4,6-dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-8-11-6-7-19-17(20-11)21-9-13-14(10-21)16(24)22(15(13)23)12-4-2-1-3-5-12/h1-7,13-14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMHGHVWPYBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CC(=N3)C#N)C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
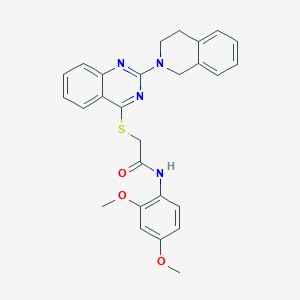

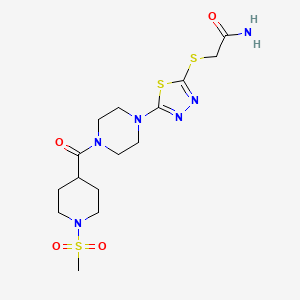
![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)
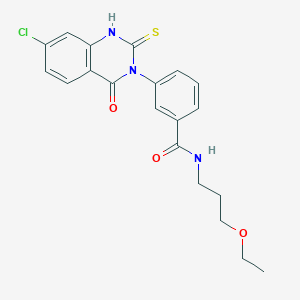
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

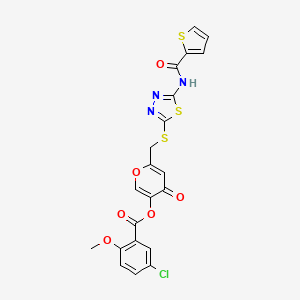
![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)
